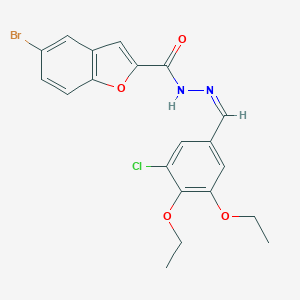![molecular formula C21H12BrClN2O3S2 B302608 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302608.png)
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BCS-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCS-1 is a member of the pyrimidinedione family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BCS-1 is not fully understood. However, it has been suggested that BCS-1 exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BCS-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BCS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BCS-1 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BCS-1 has also been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects. In addition, BCS-1 has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCS-1 is its potent antitumor activity against various cancer cell lines. BCS-1 has also been shown to have anti-inflammatory and antioxidant activity, which may have potential therapeutic applications. However, one of the limitations of BCS-1 is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on BCS-1. One potential direction is to investigate the use of BCS-1 as a treatment for Alzheimer's disease. Another direction is to optimize the synthesis method of BCS-1 to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to elucidate the mechanism of action of BCS-1 and to investigate its potential use in combination with other chemotherapeutic agents.
Métodos De Síntesis
Several methods have been reported for the synthesis of BCS-1. One of the most commonly used methods involves the reaction of 4-bromo-5-chlorothiophenol with 2-furylcarboxaldehyde in the presence of a base, followed by the addition of phenyl isothiocyanate. The resulting product is then treated with sodium hydroxide to yield BCS-1.
Aplicaciones Científicas De Investigación
BCS-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, BCS-1 has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BCS-1 has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
Nombre del producto |
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C21H12BrClN2O3S2 |
Peso molecular |
519.8 g/mol |
Nombre IUPAC |
(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H12BrClN2O3S2/c22-17-11-14(28-20(17)30-15-8-6-12(23)7-9-15)10-16-18(26)24-21(29)25(19(16)27)13-4-2-1-3-5-13/h1-11H,(H,24,26,29)/b16-10+ |
Clave InChI |
SZWLOQJSELMLAT-MHWRWJLKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/C(=O)NC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B302526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302530.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302531.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-{2-[(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B302532.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(5-{3-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B302533.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302534.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B302536.png)
![N,N-Diethyl-2-{6-[2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-acetamide](/img/structure/B302537.png)
![N-[2-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B302538.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B302541.png)
![5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B302545.png)
![N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302546.png)
![5-bromo-N'-[3-bromo-4-(2-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302547.png)
